1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol
Overview
Description
The compound “1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol” is also known as 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, ®- . It has a molecular formula of C11H16O2 and a molecular weight of 180.2435 .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . It’s a stereoisomer of 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H16O2 and a molecular weight of 180.2435 . Unfortunately, the density, boiling point, and melting point are not available .Scientific Research Applications
Enantioselectivity in Aromatase Inhibition
Research has shown that certain benzofuran derivatives, such as 1-[(benzofuran-2-yl)-4-chlorophenylmethyl]imidazole, exhibit low enantioselectivity as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis. This study, although not directly on 1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol, provides insights into the potential applications of similar compounds in medicinal chemistry (Khodarahmi et al., 1998).
Synthesis and Antimitotic Activity
A study on benzofuran linked tetralones, synthesized through a Claisen-Schmidt condensation reaction, highlights the potential antimitotic activity of benzofuran derivatives. This again suggests possible applications in developing treatments targeting cell division in cancer therapy (Umesha et al., 2018).
Dielectric and Thermal Properties
The dielectric and thermal properties of methacrylate polymers bearing benzofuran derivatives, such as 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, have been studied. These properties are crucial for applications in materials science, particularly in the development of polymers with specific thermal and electrical characteristics (Çelik & Coskun, 2018).
Kinetic Resolution in Chemistry
The kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols through lipase-catalyzed enantiomer selective reactions demonstrates the utility of these compounds in enantiopure form, an important aspect in the synthesis of pharmaceuticals and other bioactive molecules (Paizs et al., 2003).
Isolation of Bioactive Compounds
Research on Leontopodium alpinum and L. leontopodioides led to the isolation of new compounds including a benzofuran derivative. Such studies are pivotal in discovering new bioactive compounds with potential therapeutic applications (Dobner et al., 2003).
properties
IUPAC Name |
1-(4,4,7a-trimethyl-2,5-dihydro-1-benzofuran-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9(14)10-8-11-12(2,3)6-5-7-13(11,4)15-10/h5,7-10,14H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXXOIZXJCPUJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C=C2C(CC=CC2(O1)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574137, DTXSID901183024 | |
Record name | 1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5,7a-Tetrahydro-α,4,4,7a-tetramethyl-2-benzofuranmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol | |
CAS RN |
83709-83-5, 17092-94-3 | |
Record name | 2,4,5,7a-Tetrahydro-α,4,4,7a-tetramethyl-2-benzofuranmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83709-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5,7a-Tetrahydro-α,4,4,7a-tetramethyl-2-benzofuranmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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